molecular formula C8H13N3O3S B13920991 6-Amino-5-methoxy-N,N-dimethyl-3-pyridinesulfonamide

6-Amino-5-methoxy-N,N-dimethyl-3-pyridinesulfonamide

Cat. No.: B13920991
M. Wt: 231.27 g/mol
InChI Key: GJHLWZJIRAMRIL-UHFFFAOYSA-N
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Description

6-Amino-5-methoxy-N,N-dimethyl-3-pyridinesulfonamide is a chemical compound with the molecular formula C8H13N3O3S It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methoxy-N,N-dimethyl-3-pyridinesulfonamide typically involves the reaction of 5-methoxy-3-pyridinesulfonyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-methoxy-N,N-dimethyl-3-pyridinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-5-methoxy-N,N-dimethyl-3-pyridinesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-methoxy-N,N-dimethyl-3-pyridinesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5-methoxy-2,3-dimethylpyridine: Similar structure but lacks the sulfonamide group.

    6-Amino-5-methoxy-1,2,3-trimethylindole: Contains an indole ring instead of a pyridine ring.

    N,N-Dimethyltryptamine (DMT): A structurally related compound with psychoactive properties.

Uniqueness

6-Amino-5-methoxy-N,N-dimethyl-3-pyridinesulfonamide is unique due to the presence of both the methoxy and sulfonamide groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H13N3O3S

Molecular Weight

231.27 g/mol

IUPAC Name

6-amino-5-methoxy-N,N-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C8H13N3O3S/c1-11(2)15(12,13)6-4-7(14-3)8(9)10-5-6/h4-5H,1-3H3,(H2,9,10)

InChI Key

GJHLWZJIRAMRIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(N=C1)N)OC

Origin of Product

United States

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